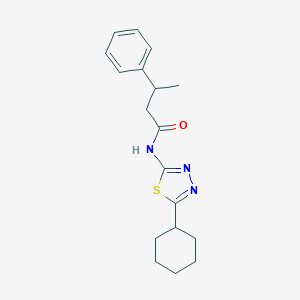
1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea is a chemical compound that has been widely studied for its potential therapeutic applications. It is also known as BU-HETU and has been found to possess various biological activities that make it a promising candidate for drug development. In
Aplicaciones Científicas De Investigación
1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea has been studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in treating diabetes, obesity, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea is not fully understood. However, studies have suggested that it may act through multiple pathways, including the inhibition of inflammatory cytokines, the activation of antioxidant enzymes, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea can modulate various biochemical and physiological processes in the body. It has been found to reduce oxidative stress, improve insulin sensitivity, and inhibit the growth of cancer cells. It has also been shown to reduce inflammation and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on 1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its effects on the immune system and its potential use in treating autoimmune diseases. Additionally, more studies are needed to understand its mechanism of action and to design experiments to investigate its effects on various biological processes.
Conclusion:
In conclusion, 1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea is a promising compound that has been widely studied for its potential therapeutic applications. Its synthesis method is relatively straightforward, and it has been found to possess various biological activities that make it a promising candidate for drug development. While its mechanism of action is not fully understood, studies have suggested that it may act through multiple pathways to modulate various biochemical and physiological processes in the body. Further research is needed to fully understand its potential applications and to design experiments to investigate its effects.
Métodos De Síntesis
The synthesis of 1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea involves the reaction of 4-butylbenzoyl chloride with thiourea and 2-aminoethanol in the presence of a base. The reaction proceeds through an intermediate that is then hydrolyzed to yield the final product. The yield of the reaction is typically high, and the purity of the compound can be achieved through recrystallization.
Propiedades
Nombre del producto |
1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea |
|---|---|
Fórmula molecular |
C13H20N2OS |
Peso molecular |
252.38 g/mol |
Nombre IUPAC |
1-(4-butylphenyl)-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C13H20N2OS/c1-2-3-4-11-5-7-12(8-6-11)15-13(17)14-9-10-16/h5-8,16H,2-4,9-10H2,1H3,(H2,14,15,17) |
Clave InChI |
XYXFQLACMBFHOR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCO |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=S)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)


![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)


![11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B216301.png)